2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine
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Overview
Description
2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a piperazine ring substituted with a tert-butyl group and two pyrimidine rings, one of which is methyl-substituted
Preparation Methods
The synthesis of 2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine typically involves multi-step organic reactions. One common synthetic route includes the reaction of 6-tert-butylpyrimidine-4-amine with 1-chloromethyl-4-methylpyrimidine in the presence of a base to form the intermediate compound. This intermediate is then reacted with piperazine under suitable conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity .
Chemical Reactions Analysis
2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine rings, where halogenated derivatives can be synthesized using halogenating agents.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form various condensation products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including tuberculosis and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine can be compared with other similar compounds, such as:
2,4,6-Tri-tert-butylpyrimidine: This compound has three tert-butyl groups attached to the pyrimidine ring, making it more sterically hindered and less reactive in certain chemical reactions.
2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-5-fluoropyrimidine: The presence of a fluorine atom in this compound can enhance its biological activity and alter its chemical reactivity.
Substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds have different substituents on the piperazine ring, leading to variations in their biological activities and chemical properties .
Properties
IUPAC Name |
2-[4-(6-tert-butylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6/c1-13-5-6-18-16(21-13)23-9-7-22(8-10-23)15-11-14(17(2,3)4)19-12-20-15/h5-6,11-12H,7-10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAAUUSJWYJDQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCN(CC2)C3=NC=NC(=C3)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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